4-Bromophenyl 3,5-di-tert-butylbenzoate
Description
4-Bromophenyl 3,5-di-tert-butylbenzoate is a substituted benzoate ester characterized by a central benzoic acid moiety esterified with a 4-bromophenyl group. The benzene ring of the benzoate is further substituted with two tert-butyl groups at the 3- and 5-positions. This structure confers significant steric bulk and lipophilicity, making it distinct from simpler aromatic esters. Potential applications of such compounds span materials science and medicinal chemistry, where steric and electronic properties influence reactivity or biological activity.
Properties
Molecular Formula |
C21H25BrO2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(4-bromophenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C21H25BrO2/c1-20(2,3)15-11-14(12-16(13-15)21(4,5)6)19(23)24-18-9-7-17(22)8-10-18/h7-13H,1-6H3 |
InChI Key |
NMKQKFMDMRYSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)Br)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl 3,5-di(tert-butyl)benzoate typically involves the esterification of 4-bromophenol with 3,5-di(tert-butyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of 4-bromophenyl 3,5-di(tert-butyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 3,5-di(tert-butyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl benzoates, while oxidation and reduction reactions can produce hydroxylated or reduced derivatives, respectively.
Scientific Research Applications
4-Bromophenyl 3,5-di(tert-butyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromophenyl 3,5-di(tert-butyl)benzoate exerts its effects depends on its interaction with molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons focus on halogen substitution patterns, steric effects of tert-butyl groups, and core structural differences. The analysis leverages data from analogous systems in the provided evidence.
Halogen Substitution Effects
The para-halogen substituent on the phenyl ring is a critical feature. Evidence from N-(4-halophenyl)maleimide derivatives (Table 1) demonstrates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example:
- N-(4-bromophenyl)maleimide (25) : IC₅₀ = 4.37 µM
- N-(4-iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM
This suggests that electronic effects (e.g., electron-withdrawing capacity) dominate over steric factors in this system . However, the bulky tert-butyl groups could counteract this by imposing steric hindrance.
Steric and Lipophilic Contributions
The 3,5-di-tert-butyl substitution on the benzoate distinguishes it from simpler esters. Tert-butyl groups significantly increase molecular volume and lipophilicity (predicted logP > 6), which may improve membrane permeability in biological systems or alter solubility in polymer matrices. By contrast, unsubstituted benzoates (e.g., methyl benzoate) exhibit lower logP values (~2) and reduced steric shielding.
Core Structural Variations
Comparisons with heterocyclic systems (e.g., thiadiazoles) highlight how core structure dictates properties:
- 4-Bromophenyl 3,5-di-tert-butylbenzoate : The ester linkage and flexible tert-butyl substituents may enhance conformational freedom, impacting binding interactions or thermal stability.
Data Table: Comparative Properties of Analogous Compounds
Research Findings and Implications
- Halogen Position : Para-substitution optimizes electronic effects without steric penalties, as seen in maleimides .
- Steric Shielding : The tert-butyl groups in 4-bromophenyl 3,5-di-tert-butylbenzoate likely reduce reactivity toward nucleophiles compared to less hindered analogs.
- Biological Relevance: While bromophenyl maleimides show moderate MGL inhibition, the benzoate’s activity remains unstudied.
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